molecular formula C19H14F2O5 B11137830 ethyl {[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

ethyl {[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B11137830
M. Wt: 360.3 g/mol
InChI Key: JGXVKEBBUGJESC-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 3,5-difluorophenyl group and an ethyl acetate moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Synthesis of 3,5-difluorophenyl chromen-2-one: This step involves the condensation of 3,5-difluorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions.

    Esterification: The resulting 3,5-difluorophenyl chromen-2-one is then subjected to esterification with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of ethyl 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate moiety can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amine or thiol derivatives.

Scientific Research Applications

Ethyl 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core structure allows it to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects. Additionally, the presence of the 3,5-difluorophenyl group enhances the compound’s binding affinity to its molecular targets, increasing its potency.

Comparison with Similar Compounds

Ethyl 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can be compared with other similar compounds, such as:

    Ethyl 2-(3,5-difluorophenyl)acetate: This compound lacks the chromen-2-one core structure, making it less versatile in terms of chemical reactivity and biological activity.

    3,5-Difluorophenyl chromen-2-one: This compound lacks the ethyl acetate moiety, which may reduce its solubility and bioavailability.

    Ethyl 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-4-yl]oxy}acetate: This compound has a different substitution pattern on the chromen-2-one core, which may affect its chemical and biological properties.

Properties

Molecular Formula

C19H14F2O5

Molecular Weight

360.3 g/mol

IUPAC Name

ethyl 2-[3-(3,5-difluorophenyl)-2-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C19H14F2O5/c1-2-24-18(22)10-25-15-4-3-11-7-16(19(23)26-17(11)9-15)12-5-13(20)8-14(21)6-12/h3-9H,2,10H2,1H3

InChI Key

JGXVKEBBUGJESC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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